molecular formula C12H14ClN3O2 B8304800 5-(5-Aza-spiro[2.4]hept-5-yl)-4-chloro-2-nitro-phenylamine

5-(5-Aza-spiro[2.4]hept-5-yl)-4-chloro-2-nitro-phenylamine

Cat. No. B8304800
M. Wt: 267.71 g/mol
InChI Key: NHUVBTYHMGEYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08466186B2

Procedure details

The sub-title compound was prepared from 4,5-dichloro-2-nitroaniline (470 mg, 2.3 mmol), 5-aza-spiro[2.4]heptane (320 mg, 3.3 mmol) and potassium carbonate (470 mg, 3.4 mmol) in DMSO (5 mL) in analogy to example 3, step (a). Yield: 550 mg (91%). Rf(TLC): 0.85 (silica gel, DCM:EtOH 99:1). HPLC-method F: Rf=1.01 min. MS m/z: 533 [2M+H]+.
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
470 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
DCM EtOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:8](Cl)=[CH:7][C:5]([NH2:6])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.[CH2:13]1[C:15]2([CH2:19][CH2:18][NH:17][CH2:16]2)[CH2:14]1.C(=O)([O-])[O-].[K+].[K+].C(Cl)Cl.CCO>CS(C)=O>[CH2:14]1[C:15]2([CH2:19][CH2:18][N:17]([C:8]3[C:2]([Cl:1])=[CH:3][C:4]([N+:10]([O-:12])=[O:11])=[C:5]([NH2:6])[CH:7]=3)[CH2:16]2)[CH2:13]1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
470 mg
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1Cl)[N+](=O)[O-]
Name
Quantity
320 mg
Type
reactant
Smiles
C1CC12CNCC2
Name
Quantity
470 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
DCM EtOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1CC12CN(CC2)C=2C(=CC(=C(C2)N)[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.